N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide
Overview
Description
N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide is a synthetic organic compound characterized by the presence of fluorine, iodine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-iodoaniline.
Formation of Intermediate: The 4-fluoroaniline is reacted with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 4-iodoaniline in the presence of a base such as triethylamine.
Sulfonylation: The final step involves the sulfonylation of the coupled product using methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and iodine atoms play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide
- N-(4-fluorophenyl)-2-(4-bromo-N-methylsulfonylanilino)acetamide
Uniqueness
N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FIN2O3S/c1-23(21,22)19(14-8-4-12(17)5-9-14)10-15(20)18-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMWZDKQAJROX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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